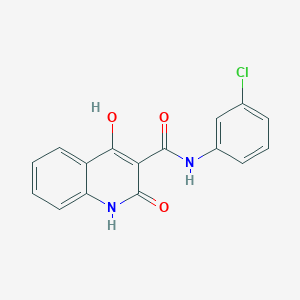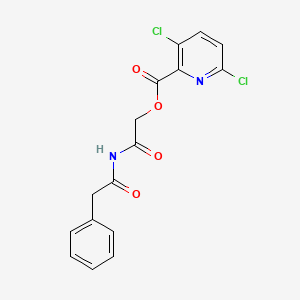![molecular formula C24H17NO5 B2616139 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide CAS No. 883953-86-4](/img/structure/B2616139.png)
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a chromen-2-one group (a benzene ring fused with a 4H-chromen-2-one), and a phenylacetamide group (an acetamide group attached to a phenyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole, chromen-2-one, and phenylacetamide functional groups. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the chromen-2-one ring might be susceptible to nucleophilic attack, and the amide group in the phenylacetamide might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the carbonyl and amide groups might participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Research has focused on the efficient synthesis of 1,3-dicarbonyl compounds, highlighting their relevance in pharmaceuticals. For instance, a study demonstrated an iron-catalyzed benzylation process to produce 2-benzylated products, including coumarin derivatives, which are of pharmaceutical interest due to their potential as anticoagulants, such as Phenprocoumon, prepared from commercially available substrates with high yield (Kischel et al., 2007).
Antibacterial Activity
- New derivatives of 4-hydroxy-chromen-2-one have been synthesized and tested for antibacterial activity. These compounds demonstrated significant bacteriostatic and bactericidal activity against common bacterial strains, indicating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activity
- The antioxidant activity of synthesized coumarins has been compared with ascorbic acid using various methods, showing promising results for the potential use of these compounds in combating oxidative stress (Kadhum et al., 2011).
Anti-HIV Activity
- A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1, highlighting the potential of these derivatives in HIV therapy (Bhavsar et al., 2011).
Anticancer Activity
- Novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines, with some compounds showing better inhibitory activity than 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing benzodioxole, chromen-2-one, and phenylacetamide groups. Future research could focus on synthesizing the compound and studying its physical, chemical, and biological properties .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(12-15-6-2-1-3-7-15)25-24-22(16-10-11-19-20(13-16)29-14-28-19)23(27)17-8-4-5-9-18(17)30-24/h1-11,13H,12,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVDYMSTNXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)


![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)
![2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616065.png)



![N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2616073.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)
![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)
![N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2616078.png)
